N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS2/c1-2-3-10(15)14-11-13-7(6-16-11)8-4-5-9(12)17-8/h4-6H,2-3H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOGQSBIUPCVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the thiazole ring through cyclization.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The brominated thiophene is then coupled with the thiazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of alcohols or amines
Substitution: Formation of new derivatives with different substituents on the thiophene ring
Scientific Research Applications
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer properties. Studies have shown that thiazole derivatives can inhibit the growth of cancer cells by interfering with specific cellular pathways.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Physicochemical Comparison of Selected Thiazole Derivatives
Pharmacological Potential and Bioactivity
While direct bioactivity data for the target compound are lacking, structurally related thiazole-2-yl hydrazine derivatives (e.g., N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide) exhibit cardioprotective effects superior to Levocarnitine and Mildronate in hypoxia models . The bromothiophene and butyramide groups in the target compound may similarly modulate biological targets, though empirical validation is required.
Analytical and Computational Insights
For this compound, such analyses could predict reactivity hotspots (e.g., bromine-induced electrophilic regions) or solubility profiles, complementing experimental data.
Biological Activity
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide is a thiazole derivative characterized by a complex structure that includes a brominated thiophene moiety, a thiazole ring, and a butyramide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial and fungal strains, demonstrating effective inhibition of growth. A study reported that this compound showed activity against common pathogens, including Staphylococcus aureus and Candida albicans.
Anticancer Activity
The anticancer potential of this compound is noteworthy. Thiazole derivatives have been shown to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may inhibit specific signaling pathways involved in cancer cell survival.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis and fungal growth.
- Cell Cycle Disruption : It may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies and Experimental Data
-
Antimicrobial Testing : In vitro studies demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens.
Pathogen MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30 Candida albicans 50 -
Anticancer Activity : In a recent study, the compound was tested on A549 lung cancer cells, where it significantly reduced cell viability at concentrations above 25 µM.
Concentration (µM) Cell Viability (%) 0 100 25 75 50 45 100 20
Conclusion from Studies
The findings indicate that this compound possesses promising biological activities that warrant further investigation. Its unique structural features contribute to its effectiveness against microbial infections and cancer cell lines.
Future Directions
Further research is essential to elucidate the detailed mechanisms of action and the full spectrum of biological activities associated with this compound. Potential areas for future studies include:
- In vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To explore modifications that enhance efficacy and reduce toxicity.
- Clinical Trials : Initiating trials to evaluate its effectiveness in human subjects for treating infections and cancer.
By expanding the understanding of this compound's biological activity, researchers can pave the way for new therapeutic agents derived from thiazole derivatives.
Q & A
Basic Synthesis and Purification
Q: What are the key steps and challenges in synthesizing N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide, and how can reaction conditions be optimized? A: Synthesis typically involves multi-step reactions, starting with coupling bromothiophene derivatives with thiazole precursors. Critical steps include:
- Thiazole ring formation : Reaction of 5-bromothiophene-2-carboxaldehyde with thiourea derivatives under reflux conditions to form the thiazole core .
- Amidation : Introducing the butyramide group via coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
- Purification : Column chromatography or recrystallization using ethyl acetate/hexane mixtures to isolate the product.
Optimization : Control temperature (60–80°C for amidation), use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Analytical Validation
Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A: A combination of methods is essential:
- NMR : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons, δ 2.3–2.6 ppm for butyramide CH₂ groups) and ¹³C NMR (carbonyl peak ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., m/z 367.2 for C₁₁H₁₀BrN₂OS₂) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .
Basic Biological Activity Assessment
Q: What standard assays are used to evaluate the biological activity of this compound? A: Common assays include:
- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2), with IC₅₀ values compared to controls .
- Enzyme inhibition : Tyrosinase or kinase inhibition assays (e.g., BRAFV600E) using spectrophotometric methods .
- Anti-inflammatory : COX-2 inhibition via ELISA or Western blot .
Advanced Synthesis: Handling Sensitive Intermediates
Q: How can researchers stabilize reactive intermediates during synthesis? A: Key strategies:
- Low-temperature reactions : Perform coupling steps at 0–4°C to prevent side reactions .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during thiazole formation .
- Inert solvents : Anhydrous DMF or THF with molecular sieves to avoid hydrolysis .
Mechanistic Studies
Q: What computational methods are suitable for studying its mechanism of action? A: Combine:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., BRAFV600E kinase) .
- DFT calculations : Gaussian 09 for optimizing geometry and calculating electrostatic potential surfaces (EPS) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes .
Addressing Data Contradictions
Q: How to resolve discrepancies in reported bioactivity or synthesis yields? A: Systematic approaches:
- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) .
- Dose-response curves : Re-test bioactivity with standardized cell lines and controls .
- Meta-analysis : Compare crystallographic data (e.g., Cambridge Structural Database) to confirm structural consistency .
Structure-Activity Relationship (SAR) Studies
Q: How to design SAR studies for optimizing this compound’s activity? A: Focus on substituent modifications:
- Thiophene ring : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
- Butyramide chain : Vary alkyl chain length (C3–C6) to alter lipophilicity and bioavailability .
- Thiazole core : Introduce methyl/methoxy groups at C4 to improve target affinity .
Stability and Storage
Q: What are the optimal storage conditions to prevent decomposition? A:
- Temperature : Store at –20°C in amber vials to avoid light-induced degradation .
- Humidity : Use desiccants (silica gel) in sealed containers to prevent hydrolysis .
- Solubility : Dissolve in DMSO (10 mM stock) for long-term stability; avoid aqueous buffers .
Advanced Computational Modeling
Q: How to analyze electronic properties for drug design applications? A: Use Multiwfn software to:
- Calculate Fukui indices for nucleophilic/electrophilic sites .
- Visualize electron localization function (ELF) to predict reactive regions .
- Generate density-of-states (DOS) plots to compare HOMO-LUMO gaps with analogs .
Toxicity Profiling
Q: What preclinical assays are critical for safety assessment? A: Prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
